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Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybenzophenone

Cat. No.: B194592

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of (4-
Chlorophenyl)(4-hydroxyphenyl)methanone

Abstract

(4-Chlorophenyl)(4-hydroxyphenyl)methanone, also known as 4-Hydroxy-4'-
chlorobenzophenone, is a diaryl ketone of significant interest in pharmaceutical and chemical
research. It is recognized as a key impurity and starting material in the synthesis of fenofibrate,
a widely used lipid-regulating agent.[1][2][3][4][5] This guide provides a comprehensive
technical overview of its molecular structure, solid-state conformation, synthesis via Friedel-
Crafts acylation, and detailed protocols for its analytical characterization. The content is tailored
for researchers, scientists, and drug development professionals, emphasizing the causal
relationships between its structure and its empirical properties.

Identification and Nomenclature

Accurate identification is the foundation of all scientific work. The compound is systematically
cataloged under several identifiers across chemical databases and regulatory
pharmacopoeias.
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Identifier Value Source(s)

(4-Chlorophenyl)(4-
IUPAC Name PubChem
hydroxyphenyl)methanone

CAS Number 42019-78-3 [6]1[71[8]
Molecular Formula C13HoCIO2 [61[71[8]
Molecular Weight 232.66 g/mol [21[61[7]

4-(4-chlorobenzoyl)phenol, 4-
Hydroxy-4'-

Synonyms [21[31[41[5]
chlorobenzophenone,

Fenofibrate Impurity A

Appearance Light beige to gray crystals [6]

Molecular Structure and Solid-State Conformation

The functionality and reactivity of (4-Chlorophenyl)(4-hydroxyphenyl)methanone are direct
consequences of its three-dimensional structure and the interplay of intermolecular forces in
the solid state.

Covalent Structure

The core of the molecule is a benzophenone framework, where a central carbonyl group
bridges two phenyl rings. One ring is substituted with a chlorine atom at the para-position (C4"),
while the other is substituted with a hydroxyl group, also at the para-position (C4).
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Molecular Structure
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Caption: Covalent structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone.

Three-Dimensional Conformation

Contrary to a planar representation, the two aromatic rings are not coplanar. This steric twist is
a hallmark of diaryl ketones. X-ray crystallography studies reveal a significant dihedral angle
between the planes of the two rings, reported to be 55.55(1)°.[9] This non-planar conformation
minimizes steric hindrance between the ortho-hydrogens of the two rings and influences the
molecule's crystal packing and solubility.

Crystal Packing and Intermolecular Interactions

In the solid state, the molecules arrange into a highly ordered lattice. The crystal structure is
monoclinic with the space group P21.[9][10] The packing is primarily governed by two key
interactions:

e Hydrogen Bonding: A classic intermolecular O-H---O hydrogen bond forms between the
phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule.
This interaction links the molecules into one-dimensional chains along the crystallographic b-
axis.[9]

e 11—t Stacking: The aromatic rings of adjacent molecules engage in m—1t stacking
interactions, with centroid-to-centroid distances of approximately 3.62 A, contributing to the
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overall stability of the crystal lattice.[10]

Crystallographic

ORI Value Reference
Crystal System Monoclinic [9][10]
Space Group P21 [9][10]
Dihedral Angle 55.55(1)° 9]

C=0 Bond Length 1.225(8) A [9]

C-O (phenol) Bond Length 1.347(7) A [9]

Synthesis and Mechanistic Considerations

The most common and industrially relevant method for preparing this compound is the Friedel-
Crafts acylation.[11][12] This reaction is a cornerstone of aromatic chemistry, involving the
electrophilic substitution of an aromatic proton with an acyl group.

Primary Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating phenol with 4-chlorobenzoyl chloride in the presence of a Lewis
acid catalyst.
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Caption: Workflow for Friedel-Crafts acylation synthesis.
Mechanistic Rationale and Causality
The expertise in performing this synthesis lies in understanding its mechanistic nuances.

o Electrophile Generation: The Lewis acid (e.g., AlCI3) coordinates with the chlorine atom of
the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is
poised to attack the electron-rich phenol ring.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b194592?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Electrophilic Attack: Phenol is a strongly activated aromatic ring. The hydroxyl group is an
ortho-, para-director. Due to steric hindrance from the bulky acylium ion, the attack
predominantly occurs at the para-position, leading to the desired product.

o Causality of Experimental Choices:

o Catalyst Stoichiometry: More than one equivalent of Lewis acid is often required. This is
because the phenolic -OH group and the product's carbonyl oxygen are both Lewis basic
and will coordinate with the catalyst, temporarily deactivating it.[13]

o Side Reactions: A significant challenge is competitive O-acylation, where the phenolic
oxygen acts as a nucleophile to form an ester.[13] This pathway can be minimized by
using higher temperatures and an excess of the Lewis acid catalyst, which can promote
the Fries rearrangement of the ester byproduct back to the desired C-acylated ketone.[13]

o Solvent Choice: An inert solvent like carbon disulfide or nitrobenzene is used to dissolve
the reactants without participating in the reaction.[11]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized representation and must be adapted and performed with
appropriate safety precautions by qualified personnel.

e Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a reflux
condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

o Reagent Charging: Charge the flask with an inert solvent (e.g., nitrobenzene) and the Lewis
acid catalyst (e.g., aluminum chloride, ~2.2 equivalents). Cool the mixture in an ice bath.

o Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the solvent and
add it dropwise to the cooled catalyst suspension.

» Phenol Addition: Dissolve phenol (1.0 equivalent) in the solvent and add it slowly to the
reaction mixture, maintaining a low temperature.

» Reaction: After addition is complete, allow the mixture to warm to room temperature and then
heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC).
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e Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing
concentrated HCI to hydrolyze the aluminum complexes.

o Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic
layer sequentially with dilute HCI, water, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by recrystallization from a
suitable solvent system (e.g., ethanol/water).

Structural Elucidation and Analytical Protocols

Confirming the structure of the synthesized compound is a critical, self-validating step. A
combination of spectroscopic methods provides unambiguous proof of identity and purity.

(4-Chlorophenyl)

(4-hydroxyphenyl)methanone

confirms connectivity / identifies functional groups\ determines mass defines 3D geometry

NMR Spectroscopy IR Spectroscopy Mass Spectrometry X-Ray Crystallography
(Aromatic Protons, -OH) (C=0, O-H, C-Cl stretches) (M+ at m/z 232, Isotope Pattern) (Bond Angles, Dihedral Angle)

Click to download full resolution via product page
Caption: Relationship between molecular structure and analytical signatures.

¢ Nuclear Magnetic Resonance (*H NMR): The spectrum will show distinct signals in the
aromatic region (approx. 6.9-7.8 ppm). Protons on the hydroxyphenyl ring will appear as two
doublets due to para-substitution, as will the protons on the chlorophenyl ring, but at different
chemical shifts. A broad singlet corresponding to the phenolic -OH proton will also be
present.

« Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups.
Key vibrational bands include a strong, sharp absorption for the carbonyl (C=0) stretch
(~1640-1660 cm~1), a broad absorption for the hydroxyl (O-H) stretch (~3200-3400 cm~1),
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and characteristic peaks for aromatic C-H and C=C bonds, as well as the C-Cl stretch.[14]
[15]

o Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M*) at an
m/z of 232. A crucial validation is the presence of an M+2 peak at m/z 234 with an intensity
approximately one-third of the M* peak, which is the characteristic isotopic signature of a
single chlorine atom.[2][16]

» X-ray Crystallography: This is the definitive method for determining the solid-state structure,
providing precise data on bond lengths, bond angles, and the critical dihedral angle between
the phenyl rings.[9][10]

Physicochemical and Safety Data

husicochemical

Property Value Reference
Melting Point 179 °C [6]
pKa (phenolic proton) 7.68 [6]
Water Solubility Insoluble [6]
LogP (Partition Coeff.) 3.59 [6]

Stability and Reactivity

The compound is stable under standard laboratory conditions.[6] It is incompatible with strong
oxidizing agents. The phenolic hydroxyl group can undergo further reactions, such as
etherification, which is the subsequent step in the synthesis of fenofibrate.[17]

Safety and Handling Protocol

o Hazards: GHS classifications indicate that the compound causes skin irritation (H315),
serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The toxicological
properties have not been fully investigated.[6]

o Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and
nitrile gloves when handling.[6]
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» Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation.
Wash hands thoroughly after handling.[6]

o Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from
incompatible substances.[6]

Conclusion

The structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone is well-defined, characterized
by a non-planar benzophenone core with key para-substituents that dictate its chemical
behavior and solid-state architecture. Its synthesis via Friedel-Crafts acylation, while
straightforward in principle, requires careful control to manage the reactivity of the phenolic
substrate. The combination of spectroscopic and crystallographic data provides a complete and
validated picture of this important pharmaceutical intermediate, ensuring its reliable use in
research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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